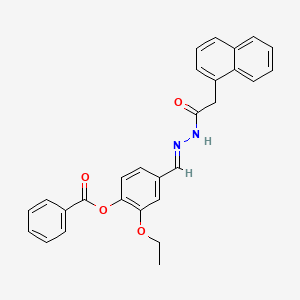![molecular formula C25H28N2O4 B11540908 N'-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide](/img/structure/B11540908.png)
N'-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide is a complex organic compound characterized by its unique structure, which includes a naphthalen-2-yloxy group and a dipropoxyphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide typically involves a multi-step process:
Formation of the Hydrazone: The initial step involves the condensation of 2-(naphthalen-2-yloxy)acetic acid hydrazide with 2,4-dipropoxybenzaldehyde. This reaction is usually carried out in an ethanol solvent under reflux conditions, with the presence of an acid catalyst like acetic acid to facilitate the condensation reaction.
Purification: The crude product is then purified using recrystallization techniques, often employing solvents such as ethanol or methanol to obtain the pure hydrazone derivative.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain optimal reaction conditions and improve efficiency.
Catalyst Optimization: Employing more efficient catalysts to speed up the reaction and increase yield.
Solvent Recovery Systems: Implementing systems to recover and reuse solvents, thereby reducing waste and cost.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of naphthalen-2-yloxy acetic acid derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N’-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development studies.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties. The presence of the hydrazone group is particularly interesting for designing enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide
- N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide
- N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide
Uniqueness
N’-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide is unique due to the presence of the dipropoxyphenyl group, which can influence its solubility, reactivity, and interaction with other molecules. This makes it distinct from similar compounds that may have different substituents on the phenyl ring, leading to variations in their chemical and biological properties.
This detailed overview provides a comprehensive understanding of N’-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
Molekularformel |
C25H28N2O4 |
|---|---|
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
N-[(E)-(2,4-dipropoxyphenyl)methylideneamino]-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C25H28N2O4/c1-3-13-29-23-12-10-21(24(16-23)30-14-4-2)17-26-27-25(28)18-31-22-11-9-19-7-5-6-8-20(19)15-22/h5-12,15-17H,3-4,13-14,18H2,1-2H3,(H,27,28)/b26-17+ |
InChI-Schlüssel |
SVGYOSFDFVUGLR-YZSQISJMSA-N |
Isomerische SMILES |
CCCOC1=CC(=C(C=C1)/C=N/NC(=O)COC2=CC3=CC=CC=C3C=C2)OCCC |
Kanonische SMILES |
CCCOC1=CC(=C(C=C1)C=NNC(=O)COC2=CC3=CC=CC=C3C=C2)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11540827.png)
![N'-(4-fluorophenyl)-6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11540831.png)
![4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 4-methoxybenzoate](/img/structure/B11540838.png)


![N'-[(E)-{2-[(3-bromobenzyl)oxy]phenyl}methylidene]-2-[(1-bromonaphthalen-2-yl)oxy]acetohydrazide](/img/structure/B11540855.png)
![2-bromo-6-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-nitrophenol](/img/structure/B11540863.png)
![N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11540870.png)
![3H-spiro[1,3-benzothiazole-2,1'-cycloheptane]](/img/structure/B11540883.png)
![1-{[1-(Benzenesulfonyl)-2,2-bis[(4-chlorophenyl)sulfanyl]ethenyl]sulfanyl}-4-chlorobenzene](/img/structure/B11540889.png)
![N-(4-acetylphenyl)-2-[(6-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11540890.png)

![2,2'-[(benzylimino)dimethanediyl]bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione)](/img/structure/B11540902.png)
![Phenyl 2,6-bis(2-bromo-4-methylphenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate](/img/structure/B11540906.png)
